molecular formula C8H13NO2 B1619248 n-Butylsuccinimide CAS No. 3470-96-0

n-Butylsuccinimide

Cat. No.: B1619248
CAS No.: 3470-96-0
M. Wt: 155.19 g/mol
InChI Key: HKAIIKVJIRPASO-UHFFFAOYSA-N
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Description

n-Butylsuccinimide, also known as this compound, is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.1943 g/mol . This compound is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by a butyl group. It is a five-membered lactam and belongs to the class of pyrrolidinediones, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of n-Butylsuccinimide can be achieved through several methods. One common synthetic route involves the reaction of succinic anhydride with butylamine under controlled conditions. The reaction typically proceeds as follows:

    Reaction of Succinic Anhydride with Butylamine: Succinic anhydride reacts with butylamine in the presence of a suitable solvent such as dichloromethane or ethyl acetate. The reaction is usually carried out at room temperature or slightly elevated temperatures to form the intermediate N-butylsuccinamic acid.

    Cyclization: The intermediate N-butylsuccinamic acid undergoes cyclization upon heating to form this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

n-Butylsuccinimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the butyl group or other substituents can be replaced by different functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-Butylsuccinimide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-Butylsuccinimide involves its interaction with specific molecular targets and pathways. As a lactam, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

n-Butylsuccinimide can be compared with other similar compounds such as:

    Succinimide: The parent compound without the butyl group. It has similar chemical properties but different biological activities.

    N-Methylsuccinimide: A derivative with a methyl group instead of a butyl group. It has different solubility and reactivity profiles.

    2,5-Pyrrolidinedione, 1-ethyl-: Another derivative with an ethyl group. It may have different pharmacokinetic properties compared to the butyl derivative.

The uniqueness of this compound lies in its specific substituent, which can influence its solubility, reactivity, and biological activity .

Properties

IUPAC Name

1-butylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAIIKVJIRPASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188252
Record name 2,5-Pyrrolidinedione, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-96-0
Record name 2,5-Pyrrolidinedione, 1-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003470960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimide, N-butyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Pyrrolidinedione, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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